3-Methylcyclohex-4-ene-1,2-dicarboxylic acid

概要

説明

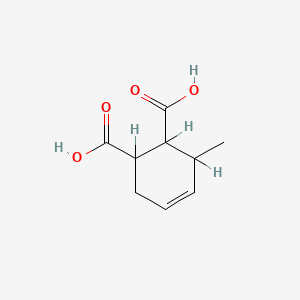

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is an organic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . It is primarily used in scientific research and synthetic intermediates . The compound is characterized by a cyclohexene ring with a methyl group and two carboxylic acid groups attached, making it a versatile molecule for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid typically involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexene ring . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

化学反応の分析

Anhydride Formation

The dicarboxylic acid undergoes dehydration to form 3-methylcyclohex-4-ene-1,2-dicarboxylic anhydride (MTHPA34) under thermal or acidic conditions. This reaction is critical for industrial applications (e.g., epoxy resins) .

Key Data :

-

The anhydride is characterized by melting points (92–95°C for analogues) and IR spectroscopy (C=O stretch at ~1,770 cm⁻¹) .

-

Immunogenicity studies confirm its reactivity with proteins, forming hapten-carrier conjugates .

Esterification Reactions

The carboxylic acid groups react with alcohols to form esters. For example:

-

Dimethyl ester : Synthesized using methanol and catalytic H₂SO₄, yielding 4-ethyl-5-(4-methoxyphenyl)-3-methylcyclohex-4-ene-1,2-dicarboxylic acid dimethyl ester (CAS: 16143-44-5) .

Table 2: Esterification Conditions

| Reagent | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | ~60% | |

| Ethylene glycol | H₂SO₄ | 80°C | Moderate |

Addition Reactions at the Double Bond

The cyclohexene ring undergoes electrophilic addition due to its conjugated double bond:

-

Bromination : Reacts with Br₂ in CH₂Cl₂, forming a trans-dibromo adduct (confirmed by loss of orange coloration) .

-

Baeyer Test : Oxidation with KMnO₄ yields a cis-diol, indicated by a color change from purple to brown .

Mechanistic Insight :

The methyl group introduces steric effects, slowing reaction rates compared to non-methylated analogues .

Salt Formation

The dicarboxylic acid forms water-soluble salts with bases (e.g., NaOH):

These salts are used in polymer synthesis and coordination chemistry .

Thermal Decomposition

At temperatures >200°C, the acid undergoes decarboxylation , releasing CO₂ and forming methylcyclohexene derivatives. This is confirmed by TGA-DSC studies on related compounds .

Research Challenges and Gaps

-

Limited data on catalytic hydrogenation of the double bond.

-

Quantitative kinetic studies for addition reactions are sparse.

科学的研究の応用

Chemical Synthesis Applications

Synthetic Intermediate

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is primarily utilized as a synthetic intermediate in the preparation of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable building block in organic synthesis. For instance, it can be oxidized to yield corresponding ketones or carboxylic acids, or reduced to produce alcohols.

Reactions and Mechanisms

The compound participates in several types of reactions:

- Oxidation : Common oxidizing agents like potassium permanganate can convert the compound into more functionalized derivatives.

- Reduction : Using reducing agents such as lithium aluminum hydride allows for the transformation of carboxylic acid groups into alcohols.

- Substitution : The compound can engage in substitution reactions under acidic or basic conditions, leading to new functional group formations .

Biological Research Applications

Enzyme Interactions

In biological studies, this compound has been investigated for its interactions with enzymes and metabolic pathways. Its carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, influencing their activity. This property is particularly valuable in enzyme kinetics studies where understanding substrate-enzyme interactions is crucial.

Metabolic Pathways

Research has shown that this compound can serve as a model substrate for studying metabolic pathways involving dicarboxylic acids. Its structural features allow researchers to explore how modifications to the molecule affect metabolic rates and enzyme specificity.

Industrial Applications

Polymer Synthesis

The compound is also relevant in industrial applications, particularly in the synthesis of polymers. Its reactivity allows it to be incorporated into polymer chains, enhancing material properties such as flexibility and thermal stability. This makes it useful in producing specialty plastics and elastomers .

Case Studies

-

Stereoselective Synthesis

A study demonstrated the alkylation of benzene using this compound in the presence of aluminum chloride. The reaction yielded both syn and anti products with varying stereoselectivity based on reaction conditions. This highlights the compound's utility in fine-tuning reaction outcomes through structural modifications . -

Biological Activity Assessment

Research evaluating the biological activity of derivatives of this compound found that certain modifications enhanced enzyme inhibition properties. These findings suggest potential pharmacological applications for derivatives in drug development aimed at specific metabolic pathways .

作用機序

The mechanism of action for 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. Additionally, the cyclohexene ring structure allows for various conformational changes that can affect its reactivity and binding properties.

類似化合物との比較

Similar Compounds

Cyclohexene-1,2-dicarboxylic acid: Lacks the methyl group present in 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid.

3-Methylcyclohexane-1,2-dicarboxylic acid: Similar structure but with a saturated cyclohexane ring instead of a cyclohexene ring.

Uniqueness

This compound is unique due to its combination of a cyclohexene ring, a methyl group, and two carboxylic acid groups. This structure provides a balance of reactivity and stability, making it a valuable compound for various chemical and biological applications.

生物活性

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid (C9H12O4) is a dicarboxylic acid that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications in various fields, supported by data tables and case studies.

Molecular Structure:

- Molecular Formula: C9H12O4

- Molecular Weight: 184.19 g/mol

- CAS Number: 40469-16-7

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily related to its interaction with enzymes and cellular pathways. The compound's carboxylic acid groups allow it to participate in various biochemical reactions.

Key Biological Activities:

- Enzyme Inhibition:

- Antioxidant Properties:

- Cellular Interactions:

Synthesis Methods

This compound can be synthesized through various chemical methods. One common approach involves the oxidation of cyclohexene derivatives or the Diels-Alder reaction followed by hydrolysis.

Synthesis Overview:

| Method | Description |

|---|---|

| Diels-Alder Reaction | Involves the reaction of cyclopentadiene with maleic anhydride to form an intermediate that is hydrolyzed to yield the acid. |

| Oxidation | Oxidation of cyclohexene using potassium permanganate or chromium trioxide can yield the dicarboxylic acid. |

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on COX enzymes. Results indicated significant inhibition at concentrations above 100 µM, suggesting potential therapeutic applications in managing inflammation-related disorders .

Case Study 2: Antioxidant Activity

In a laboratory setting, the antioxidant capacity of the compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results demonstrated that at a concentration of 200 µg/mL, the compound exhibited a scavenging activity comparable to standard antioxidants like ascorbic acid .

Applications

The biological activities of this compound suggest its potential applications in:

- Pharmaceuticals: As a lead compound for developing anti-inflammatory drugs.

- Nutraceuticals: Due to its antioxidant properties.

- Chemical Synthesis: As an intermediate in organic synthesis for producing more complex molecules.

特性

IUPAC Name |

3-methylcyclohex-4-ene-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-3,5-7H,4H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRXNOLDOXHXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CCC(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960848 | |

| Record name | 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40469-16-7 | |

| Record name | 3-Methyl-4-cyclohexene-cis-1,2-dicarboxylic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040469167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。